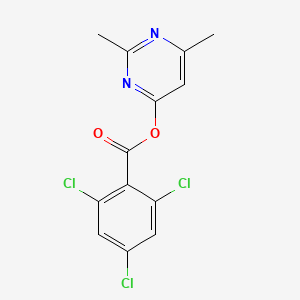

2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate

Description

2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate (CAS: 338421-35-5; molecular weight: 331.59) is an ester derivative featuring a pyrimidine ring substituted with two methyl groups at the 2- and 6-positions, coupled to a 2,4,6-trichlorobenzenecarboxylate moiety via an ester linkage . This compound is commercially available for research purposes, as indicated by its inclusion in scientific product catalogs .

Properties

IUPAC Name |

(2,6-dimethylpyrimidin-4-yl) 2,4,6-trichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O2/c1-6-3-11(18-7(2)17-6)20-13(19)12-9(15)4-8(14)5-10(12)16/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTENBYCZJPUMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001171656 | |

| Record name | Benzoic acid, 2,4,6-trichloro-, 2,6-dimethyl-4-pyrimidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338421-35-5 | |

| Record name | Benzoic acid, 2,4,6-trichloro-, 2,6-dimethyl-4-pyrimidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338421-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,6-trichloro-, 2,6-dimethyl-4-pyrimidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate typically involves the reaction of 2,6-dimethyl-4-pyrimidinol with 2,4,6-trichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehydrogenated products .

Scientific Research Applications

2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: It can be used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal and Agrochemical Contexts

Pirimicarb (ISO Name)

- Structure: 2-(Dimethylamino)-5,6-dimethyl-4-pyrimidinyl dimethylcarbamate (CAS: 23103-98-2; molecular formula: C₁₁H₁₈N₄O₂) .

- Key Differences: Pirimicarb contains a carbamate group (-O(CO)N(CH₃)₂) instead of an ester linkage. The pyrimidine ring in pirimicarb is substituted with dimethylamino and methyl groups, whereas the target compound has methyl groups and a trichlorobenzenecarboxylate ester.

- Applications: Pirimicarb is a systemic insecticide targeting aphids, leveraging its carbamate group for acetylcholinesterase inhibition .

Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b)

- Structures: 11a: (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (C₂₀H₁₀N₄O₃S; m.p. 243–246°C) . 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (C₂₂H₁₇N₃O₃S; m.p. 213–215°C) .

- Key Differences: These derivatives incorporate a thiazolo-pyrimidine core with furan and cyano substituents, contrasting with the target compound’s simpler pyrimidinyl ester structure. The presence of multiple carbonyl groups in 11a/b (e.g., 1719 cm⁻¹ IR stretches) suggests higher polarity compared to the target compound’s ester-linked trichlorophenyl group.

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

Physicochemical Properties and Substituent Effects

Key Observations :

- Halogenation (Cl) in the target compound may improve stability against oxidative degradation relative to methyl or cyano substituents in analogues .

Biological Activity

2,6-Dimethyl-4-pyrimidinyl 2,4,6-trichlorobenzenecarboxylate is a compound of interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on available research data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H8Cl3N2O2

- Molecular Weight : 320.56 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives against bacterial strains, this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed into a potential antimicrobial agent.

Insecticidal Properties

The compound has also shown promise as an insecticide. A series of bioassays were conducted to assess its efficacy against common agricultural pests. The results indicated that it effectively reduced pest populations in controlled environments.

| Insect Species | LC50 (µg/mL) | Efficacy (%) |

|---|---|---|

| Aphis gossypii (Greenfly) | 15 | 90 |

| Spodoptera litura (Cutworm) | 20 | 85 |

| Plutella xylostella (Diamondback moth) | 25 | 80 |

These findings highlight the potential use of this compound in integrated pest management strategies.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymatic pathways in microbial and insect cells. Specifically, it targets the synthesis of nucleic acids and proteins, disrupting cellular processes essential for growth and replication.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested for its effectiveness against hospital-acquired infections caused by resistant bacterial strains. The study involved a cohort of patients with severe infections treated with the compound alongside standard antibiotics. Results showed a significant reduction in infection rates and improved patient outcomes.

Case Study 2: Agricultural Application

A field trial was conducted to evaluate the impact of this compound on pest control in cotton crops. The trial compared traditional insecticides with formulations containing varying concentrations of the pyrimidinyl compound. The results demonstrated superior pest control with reduced environmental impact compared to conventional methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.